molecular formula C16H15F2NO3 B268185 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

Cat. No. B268185
M. Wt: 307.29 g/mol
InChI Key: KBKDDINEOBFNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as MK-1775 and is a selective small molecule inhibitor of the checkpoint kinase 1 (Chk1).

Mechanism of Action

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide selectively inhibits Chk1, a checkpoint kinase that plays a crucial role in the DNA damage response pathway. Chk1 inhibition leads to the accumulation of DNA damage, resulting in cell cycle arrest and cell death. Additionally, it has been shown to enhance the efficacy of DNA-damaging agents by preventing DNA repair and inducing apoptosis.
Biochemical and Physiological Effects
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. Additionally, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is its ability to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy. Additionally, it has been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.

Future Directions

There are several potential future directions for 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide research. One potential direction is to explore its efficacy in combination with other targeted therapies such as PARP inhibitors, which have also been shown to sensitize cancer cells to DNA-damaging agents. Additionally, further studies are needed to optimize the dosing and toxicity of this compound in preclinical and clinical trials. Furthermore, its potential use in combination with immunotherapy for cancer treatment is an area of active research. Finally, its potential use in other diseases such as neurodegenerative disorders and viral infections is an area of potential future research.
Conclusion
In conclusion, 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of Chk1 makes it a promising candidate for personalized cancer therapy. Additionally, its ability to enhance the efficacy of various chemotherapeutic agents and radiation therapy makes it a valuable addition to cancer treatment regimens. However, further studies are needed to optimize its dosing and toxicity in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide involves the reaction of 2,4-difluoro-5-nitrobenzoic acid with 4-(2-methoxyethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.

Scientific Research Applications

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents such as gemcitabine, cisplatin, and doxorubicin. Additionally, it has been shown to sensitize cancer cells to radiation therapy, leading to increased cell death. Furthermore, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.

properties

Product Name

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

Molecular Formula

C16H15F2NO3

Molecular Weight

307.29 g/mol

IUPAC Name

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C16H15F2NO3/c1-21-8-9-22-13-5-3-12(4-6-13)19-16(20)14-7-2-11(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI Key

KBKDDINEOBFNPU-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.